molecular formula C22H21NO2S B4308476 6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE

6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE

Cat. No.: B4308476
M. Wt: 363.5 g/mol
InChI Key: MWBDNXUWZFIVRI-ZBJSNUHESA-N
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Description

6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiophene core, which is fused with a quinoline moiety The presence of ethoxy and ethyl groups further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Quinoline Moiety Introduction: The quinoline moiety can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Final Coupling: The final step involves coupling the benzothiophene core with the quinoline moiety under specific conditions, such as using a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or benzothiophene derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-2-(1-ethylquinolin-2(1H)-ylidene)-1-benzothiophen-3(2H)-one: Lacks the methyl group on the quinoline moiety.

    6-ethoxy-2-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-1-thiophen-3(2H)-one: Lacks the benzene ring fused to the thiophene.

Uniqueness

The presence of both the ethoxy and ethyl groups, along with the specific substitution pattern on the quinoline and benzothiophene cores, makes 6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE unique. This unique structure can lead to distinct chemical properties and biological activities, differentiating it from similar compounds.

Properties

IUPAC Name

(2E)-6-ethoxy-2-(1-ethyl-6-methylquinolin-2-ylidene)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-4-23-18-10-6-14(3)12-15(18)7-11-19(23)22-21(24)17-9-8-16(25-5-2)13-20(17)26-22/h6-13H,4-5H2,1-3H3/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBDNXUWZFIVRI-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC1=C3C(=O)C4=C(S3)C=C(C=C4)OCC)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C/C1=C\3/C(=O)C4=C(S3)C=C(C=C4)OCC)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE
Reactant of Route 2
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE
Reactant of Route 3
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE
Reactant of Route 4
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE
Reactant of Route 5
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE
Reactant of Route 6
6-ETHOXY-2-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1-BENZOTHIOPHEN-3(2H)-ONE

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